
1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 3,4-dichlorobutane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with 3,4-dichlorobutane. The synthesis typically involves:
Coupling Reaction: The coupling of 3,4-dichlorobutane with benzene derivatives under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene may involve large-scale halogenation and coupling processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the butane chain.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichlorobutane: A simpler compound with similar halogenation but lacking the benzene rings.
1,4-Dichlorobutane: Another dichlorobutane derivative with different substitution patterns.
1,1’-(1,4-Butanediyl)dibenzene: A related compound with a different butane chain configuration.
Uniqueness
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63002-15-3 |
|---|---|
Fórmula molecular |
C16H16Cl2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
(3,4-dichloro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
VYIXDWFJFBLBGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(CCl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


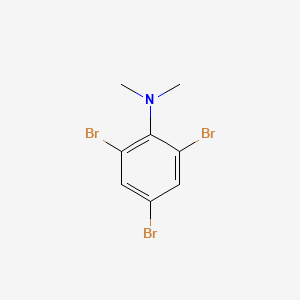

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
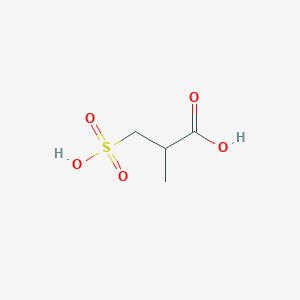
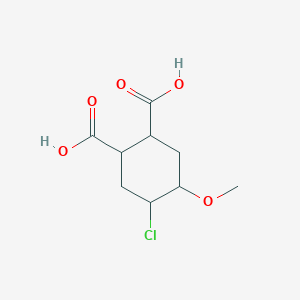
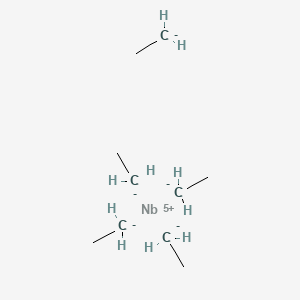
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
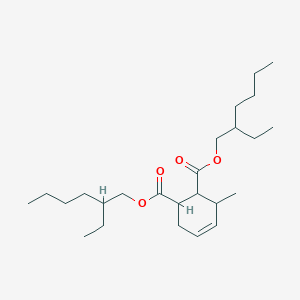
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

